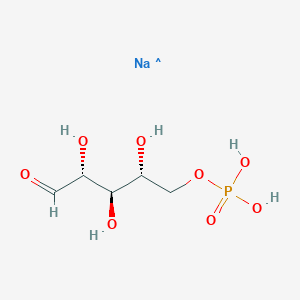

5-(dihydrogenphosphate),D-ribose,sodiumsalt

Beschreibung

Eigenschaften

InChI |

InChI=1S/C5H11O8P.Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h1,3-5,7-9H,2H2,(H2,10,11,12);/t3-,4+,5-;/m0./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVYFEKZUCTIDT-VEGRVEBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)(O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)(O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18265-46-8 | |

| Record name | D-Ribose, 5-(dihydrogen phosphate), sodium salt (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18265-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

what is the role of ribose-5-phosphate in the pentose phosphate pathway

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ribose-5-Phosphate (R5P) is not merely a metabolic intermediate; it is the critical biosynthetic checkpoint connecting central carbon metabolism (glycolysis and the pentose phosphate pathway) with nitrogen metabolism (nucleotide biosynthesis). For drug development professionals, R5P represents a high-value target because its availability dictates the rate of de novo purine and pyrimidine synthesis—the fuel for rapid cellular proliferation.

This guide provides a rigorous technical analysis of R5P’s role in the Pentose Phosphate Pathway (PPP), its regulation of downstream anabolic flux, and the experimental methodologies required to quantify its dynamics in complex biological systems.

Biochemical Mechanism: The Non-Oxidative Engine

The Ribose-5-Phosphate Isomerase (RPI) Reaction

The generation of R5P is governed by Ribose-5-Phosphate Isomerase (RPI) (EC 5.3.1.6), which catalyzes the reversible interconversion of Ribulose-5-Phosphate (Ru5P) and Ribose-5-Phosphate (R5P).[1][2][3]

-

Mechanism: The reaction proceeds via an enediol intermediate . In E. coli and most eukaryotes, the enzyme employs a catalytic cysteine (e.g., Cys66) and aspartate (e.g., Asp9) to facilitate proton transfer between C1 and C2.

-

Thermodynamics: The reaction is readily reversible ($ \Delta G^\circ' \approx +0.5 \text{ kcal/mol} $), meaning the direction of flux is driven entirely by mass action—specifically, the intracellular consumption of R5P by PRPP synthetase.

Flux Modes and Reversibility

Unlike the oxidative phase of the PPP (which is irreversible and generates NADPH), the non-oxidative phase is plastic. R5P can be generated via two distinct routes depending on cellular requirements:

-

Oxidative Route (High NADPH Demand): Glucose-6-P

6-Phosphogluconate -

Non-Oxidative Route (High Nucleotide Demand): Fructose-6-P + Glyceraldehyde-3-P

R5P (via Transketolase/Transaldolase).

This flexibility allows cancer cells to decouple nucleotide synthesis from NADPH production, a phenomenon critical for tumor survival under oxidative stress.

Figure 1: Flux modes generating Ribose-5-Phosphate.[1][4][5] Red arrows indicate the oxidative path; dashed blue arrows indicate the reversible non-oxidative path used when NADPH demand is low.

Metabolic Regulation: The Feed-Forward Loop

Regulation of PRPP Synthetase

The conversion of R5P to Phosphoribosyl Pyrophosphate (PRPP) by PRPP Synthetase (PRS) is the committed step for nucleotide biosynthesis.[4]

-

Feed-Forward Activation: R5P is not just a substrate; its intracellular concentration directly dictates the velocity of PRS. Kinetic studies in human hepatocytes show a sigmoidal dependence of purine synthesis rates on R5P concentration [1].[6][7]

-

Clinical Implication: In cancer cells, upregulation of the non-oxidative PPP increases the R5P pool, forcibly driving PRS activity even in the presence of feedback inhibitors (ADP/GDP).

The Decision Matrix

Cells constantly weigh the need for reductive power (NADPH) against the need for biomass (R5P).

| Cellular State | Primary Need | Pathway Configuration | Net Result |

| Rapid Proliferation | Nucleotides (R5P) > NADPH | Oxidative + Non-Oxidative (Reverse) | Max R5P generation. |

| Oxidative Stress | NADPH > Nucleotides | Oxidative Phase Active; R5P recycled to Glycolysis | Max NADPH; R5P is a byproduct recycled to F6P. |

| Quiescence | Maintenance | Balanced | Low flux; R5P matches turnover. |

Pathological Relevance & Therapeutic Targeting[3][8]

Ribose-5-Phosphate Isomerase Deficiency (RPID)

RPID is an ultra-rare leukoencephalopathy caused by mutations in the RPIA gene.[1][3][8]

-

Mechanism: Defective RPI leads to an accumulation of Ru5P, which is converted to toxic polyols (Ribitol and D-Arabitol ) by promiscuous reductases.[8]

-

Insight: The toxicity of accumulated polyols highlights the importance of RPI as a "clearing" enzyme, preventing metabolic traffic jams [2].

Cancer & The Warburg Effect

Tumors often overexpress RPIA to support rapid DNA replication.

-

Therapeutic Strategy: Knockdown of RPIA in lung and liver cancer models has been shown to induce Reactive Oxygen Species (ROS) and trigger autophagy/senescence [3].[2]

-

Drug Targets: While direct small-molecule inhibitors of RPI are in early stages, targeting the upstream regulation (e.g., TKT or G6PD) or downstream utilization (PRPP Synthetase) remains a cornerstone of antimetabolite therapy (e.g., 6-Mercaptopurine).

Analytical Methodologies

Protocol 1: LC-MS/MS Quantification of R5P

Differentiation between Ribose-5-P and Ribulose-5-P is critical but difficult due to identical mass.

Principle: Use of an ion-pairing reagent to resolve structural isomers on a C18 or specific anion-exchange column.

Workflow:

-

Quenching: Rapidly quench cells with cold (-80°C) 80:20 Methanol:Water to stop metabolic turnover.

-

Extraction: Vortex and centrifuge (15,000 x g, 10 min). Collect supernatant.

-

LC Conditions:

-

Column: Imtakt Intrada Organic Acid or equivalent C18 with ion-pairing.

-

Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH 4.9).

-

Mobile Phase B: Methanol.

-

Gradient: 0% B for 2 min, ramp to 50% B over 10 min.

-

-

MS Detection: Negative Mode ESI. MRM transition m/z 229

97 (Phosphate group) [4].

Protocol 2: 13C-Metabolic Flux Analysis (13C-MFA)

Quantifying the contribution of Oxidative vs. Non-Oxidative PPP.

Tracer: [1,2-13C]Glucose.

Logic:

-

Oxidative Path: Loss of C1 as CO2. R5P retains only C2 label (becomes M+1).

-

Non-Oxidative Path: Transketolase moves C1-C2 together. R5P retains C1-C2 (becomes M+2).

Figure 2: Isotopomer distribution logic for 13C-MFA. The ratio of M+1 to M+2 R5P indicates the relative activity of the oxidative vs. non-oxidative branches.

References

-

Role of cellular ribose-5-phosphate content in the regulation of 5-phosphoribosyl-1-pyrophosphate and de novo purine synthesis in a human hepatoma cell line. Metabolism, 1995.[7] Link

-

Ribose-5-phosphate isomerase deficiency: New inborn error of the pentose phosphate pathway. Human Molecular Genetics, 1999. Link

-

Suppression of Ribose-5-Phosphate Isomerase A Induces ROS to Activate Autophagy, Apoptosis, and Cellular Senescence in Lung Cancer. Int J Mol Sci, 2022.[9] Link

-

Efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany, 2022. Link

-

13C-Metabolic Flux Analysis of the Pentose Phosphate Pathway. AIChE Journal, 2011. Link

Sources

- 1. pharmacologyjournal.in [pharmacologyjournal.in]

- 2. Suppression of Ribose-5-Phosphate Isomerase a Induces ROS to Activate Autophagy, Apoptosis, and Cellular Senescence in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. matjournals.net [matjournals.net]

- 4. Phosphoribosyl Pyrophosphate Synthetase | Encyclopedia MDPI [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. Sci-Hub. Role of cellular ribose-5-phosphate content in the regulation of 5-phosphoribosyl-1-pyrophosphate and de novo purine synthesis in a human hepatoma cell line / Metabolism, 1995 [sci-hub.box]

- 7. Role of cellular ribose-5-phosphate content in the regulation of 5-phosphoribosyl-1-pyrophosphate and de novo purine synthesis in a human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. homeocareclinic.in [homeocareclinic.in]

- 9. Suppression of Ribose-5-Phosphate Isomerase a Induces ROS to Activate Autophagy, Apoptosis, and Cellular Senescence in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: D-Ribose 5-Phosphate in Nucleotide Biosynthesis

[1]

Executive Summary

D-Ribose 5-Phosphate (R5P) serves as the obligate metabolic scaffold for the biosynthesis of all purine and pyrimidine nucleotides.[1][2][3] It acts as the bridge between central carbon metabolism (via the Pentose Phosphate Pathway) and the preservation of genetic information (DNA/RNA).[1]

For researchers and drug developers, R5P is not merely a substrate; it is a flux-control checkpoint .[1] Its activation to 5-Phosphoribosyl-1-pyrophosphate (PRPP) by PRPP synthetase is the committed step that dictates the rate of nucleotide de novo synthesis and salvage.[1] This guide details the biochemical mechanisms, regulatory logic, and validated experimental protocols for interrogating the R5P-PRPP axis.[1]

Part 1: Biochemical Architecture

The Source: Pentose Phosphate Pathway (PPP)

R5P is generated primarily in the non-oxidative branch of the PPP.[1][4][5][6][7]

-

Oxidative Phase: Glucose-6-P

Ribulose-5-P + 2 NADPH.[1] -

Non-Oxidative Phase: Ribulose-5-P is isomerized to Ribose-5-P by Ribose-5-phosphate isomerase.[1][2]

Critical Insight: In rapidly dividing cancer cells, the demand for R5P (for nucleotides) often outstrips the demand for NADPH (for lipid synthesis/redox).[1] Cells utilize the reversible non-oxidative branch (Transketolase/Transaldolase) to funnel glycolytic intermediates (Fructose-6-P, GAP) directly into R5P production, bypassing the oxidative steps.[1]

The Gatekeeper: PRPP Synthetase (PRPS)

R5P itself is chemically inert for nucleophilic attack.[1] It must be activated by Ribose-phosphate pyrophosphokinase (PRPS1/2) .[1]

-

Reaction: ATP + R5P

AMP + PRPP[1] -

Mechanism: Direct transfer of a pyrophosphate group from ATP to the C1 position of R5P.[6][8]

-

Significance: This is the primary point of regulation. Once PRPP is formed, it is committed to biosynthetic pathways (Nucleotides, Histidine, Tryptophan).[1][9][10]

Divergent Utilization

While R5P is the universal scaffold, its insertion point differs between purines and pyrimidines.[1]

| Feature | Purine Biosynthesis | Pyrimidine Biosynthesis |

| R5P Entry | Step 1 (Early): The purine ring is built directly onto the R5P scaffold.[1][3] | Step 5 (Late): The pyrimidine ring is fully assembled (as Orotate) before being attached to R5P.[1] |

| Enzyme | Glutamine-PRPP amidotransferase (GPAT) | Orotate phosphoribosyltransferase (OPRT) |

| Stoichiometry | 1 PRPP per Purine ring | 1 PRPP per Pyrimidine ring |

Pathway Visualization

The following diagram illustrates the flow from Glucose to Nucleotides, highlighting the central role of R5P and PRPP.[3][5][6][8]

Caption: R5P acts as the central hub connecting carbon metabolism (PPP) to nucleotide synthesis.[1] PRPP Synthetase is the rate-limiting gatekeeper.

Part 2: Regulatory Mechanisms[6]

Allosteric Control of PRPS

The activity of PRPP synthetase is tightly controlled to prevent waste of ATP and R5P.

-

Inhibitors: ADP and GDP.[1][3][10] These signal low energy status.[1] If the cell lacks ATP, it should not invest energy in making new DNA.[1]

-

Activator: Inorganic Phosphate (Pi).[1][10][11] High Pi levels signal that ATP hydrolysis is occurring and metabolic flux is active.[1]

-

Mechanism: PRPS exists as a hexamer (active) or aggregates (inactive).[1] ADP/GDP binding destabilizes the active hexamer.[1]

The MYC-PRPS2 Axis in Cancer

A critical insight for drug development is the isoform specificity between PRPS1 and PRPS2 .

-

PRPS1: Housekeeping isoform, regulated by negative feedback.[1]

-

PRPS2: Stress-responsive isoform.[1]

-

Mechanism: The MYC oncogene directly upregulates PRPS2 translation via a pyrimidine-rich element in the 5' UTR.[1][12]

-

Therapeutic Window: Cancer cells driven by MYC rely heavily on PRPS2 to sustain the massive nucleotide demand.[1] Depleting PRPS2 kills MYC-driven cancer cells but spares normal cells (which rely on PRPS1) [1].[1]

Part 3: Experimental Protocols

Protocol A: LC-MS/MS Profiling of Cellular R5P

Objective: Quantify intracellular R5P levels to assess PPP flux or enzymatic inhibition.[1]

Scientific Rationale: Sugar phosphates are highly polar and difficult to retain on standard C18 columns.[1] Furthermore, R5P is unstable and can isomerize.[1] This protocol uses derivatization with O-methylhydroxylamine to lock the aldehyde group (preventing isomerization) and increase hydrophobicity for stable retention [2].[1]

Workflow:

-

Quenching: Rapidly wash adherent cells (10^6) with ice-cold saline.[1] Add 500 µL cold (-20°C) Methanol:Acetonitrile:Water (40:40:20) to quench metabolism immediately.[1]

-

Extraction: Scrape cells, vortex for 1 min, and centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

-

Derivatization (Critical Step):

-

Evaporate supernatant to dryness (SpeedVac).[1]

-

Resuspend in 50 µL of O-methylhydroxylamine hydrochloride (15 mg/mL in pyridine) .

-

Incubate at 37°C for 90 minutes . This forms the methyloxime derivative of R5P.[1]

-

Add 50 µL of MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) and incubate at 37°C for 30 min (Silylation).

-

-

LC-MS Analysis:

-

Column: Agilent DB-5MS or equivalent GC-MS column (or C18 for LC-MS if using only oxime derivatization).

-

Detection: MRM mode monitoring the specific mass transition of the R5P-oxime derivative.

-

Normalization: Normalize peak area to an internal standard (e.g., ^13C-Ribose) added during step 1.

-

Protocol B: Coupled Enzymatic Assay for PRPP Synthetase

Objective: Measure the catalytic activity of PRPS1/2 in cell lysates.

Scientific Rationale: Direct measurement of PRPP is difficult.[1] This assay couples PRPP production to NADH generation, which can be monitored in real-time at 340 nm.[1][13]

-

Reaction 1: R5P + ATP

PRPP + AMP[1] -

Reaction 2: PRPP + Hypoxanthine

IMP + PPi[1] -

Reaction 3: IMP + NAD+

XMP + NADH [1][14]

Reagents:

-

Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2 (Essential cofactor), 1 mM EDTA.

-

Substrates: 1 mM ATP, 0.5 mM R5P.[1]

-

Coupling System: 0.1 mM Hypoxanthine, 0.5 mM NAD+, 1 U/mL HGPRT (recombinant), 0.5 U/mL IMPDH (recombinant).[1]

Step-by-Step:

-

Lysate Prep: Lyse cells in non-denaturing lysis buffer (e.g., 1% Triton X-100). Crucial: Dialyze lysate using a 3kDa cutoff spin column to remove endogenous ATP, R5P, and purines that would interfere with the assay.[1]

-

Blanking: Prepare a "No R5P" control to account for background NADH generation.

-

Reaction:

-

Add 10 µg of dialyzed lysate protein to the reaction mix (pre-warmed to 37°C) in a UV-transparent 96-well plate.

-

Initiate reaction by adding R5P .[1]

-

-

Measurement: Monitor Absorbance at 340 nm every 30 seconds for 20 minutes.

-

Calculation: Calculate slope (

A340/min). Use the extinction coefficient of NADH (

Part 4: Therapeutic Implications[1]

The R5P/PRPP axis is a high-value target for oncology and virology.[1]

| Therapeutic Target | Mechanism of Action | Clinical/Research Context |

| PRPS2 | Inhibition of the MYC-driven isoform.[15] | Synthetic Lethality: MYC-overexpressing lymphomas are addicted to PRPS2.[1] Blocking it induces nucleotide starvation specifically in tumor cells [3].[1] |

| PRPS1 Mutants | Gain-of-function mutations lead to PRPP overproduction.[1] | Drug Resistance: PRPS1 mutations are a relapse mechanism in Acute Lymphoblastic Leukemia (ALL), driving resistance to thiopurines (6-MP) but increasing sensitivity to 5-FU [4].[1] |

| 5-Fluorouracil (5-FU) | Pyrimidine analog requiring PRPP for activation.[1] | Biomarker: High intracellular PRPP levels (driven by R5P availability) enhance the conversion of 5-FU to its toxic nucleotides (FUMP/FdUMP), increasing efficacy.[1] |

| Glutamine Antagonists | Blocks GPAT (First step of Purine synthesis).[1] | Combination Therapy: Since GPAT requires PRPP, combining glutamine antagonists (e.g., DON) with PRPS inhibitors creates a "double blockade" of purine synthesis.[1] |

References

-

Cunningham, J. T., et al. (2014).[1] Protein synthesis promotes nucleotide synthesis. Science, 344(6187), 1049-1053.[1] Link

-

Fiehn, O. (2016).[1] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology, 114, 30.4.1-30.4.[1]32. Link

-

Hitosugi, T., et al. (2012).[1] Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth. Cancer Cell, 22(5), 585-600.[1] Link

-

Li, B., et al. (2015).[1] Therapy-induced mutations in PRPS1 drive relapsed acute lymphoblastic leukemia. Nature Medicine, 21(6), 627-633.[1] Link

Sources

- 1. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Pentose Phosphate Pathway (PPP), Purine and Pyrimidine Metabolism – Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students [pressbooks.lib.vt.edu]

- 6. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Chapter 27 [columbia.edu]

- 9. PRPP synthetase - Creative Enzymes [creative-enzymes.com]

- 10. droracle.ai [droracle.ai]

- 11. Phosphoribosylpyrophosphate synthetase and the regulation of phosphoribosylpyrophosphate production in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphoribosyl pyrophosphate synthetases 2 knockdown inhibits prostate cancer progression by suppressing cell cycle and inducing cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PRPP-Synthetase Superactivity Assay Kit [novocib.com]

- 14. PRPP-S Assay Kit [novocib.com]

- 15. US9765337B2 - Phosphoribosyl pyrophosphate synthetase 2 (PRPS2) as a therapeutic target in cancer treatment - Google Patents [patents.google.com]

ribose-5-phosphate structure and chemical properties

Structural Dynamics, Metabolic Signaling, and Analytical Quantification[1]

Part 1: Executive Context & Structural Chemistry[1]

Ribose-5-Phosphate (R5P) is not merely a metabolic intermediate; it is the primary biosynthetic checkpoint separating cellular energy maintenance (glycolysis) from cellular proliferation (nucleotide synthesis).[1] For drug developers, R5P represents a critical node: its availability dictates the rate of de novo purine and pyrimidine synthesis via Phosphoribosyl Pyrophosphate (PRPP).[1]

This guide moves beyond basic biochemistry to explore the structural tautomerism that influences enzyme binding, the thermodynamics of its phosphate ester bond, and the rigorous protocols required to quantify it in complex biological matrices.[1]

1.1 Structural Tautomerism and Reactivity

R5P exists in aqueous solution as a dynamic equilibrium between linear and cyclic forms.[1] Unlike glucose, where the pyranose form dominates, R5P favors the furanose ring, yet the open-chain aldehyde is the obligate substrate for certain enzymes (e.g., Ribose-5-Phosphate Isomerase).[1]

-

The Anomeric Effect: The phosphate group at C5 destabilizes the pyranose form, forcing the sugar into a furanose configuration (

-D-ribofuranose-5-phosphate and -

Schiff Base Formation: The open-chain carbonyl at C1 is highly reactive.[1] In the active site of Class I aldolases or isomerases, this carbonyl forms a protonated Schiff base (imine) with a lysine residue, lowering the activation energy for isomerization.[1]

1.2 Physicochemical Profile

The following data points are critical for buffer formulation and extraction protocols.

| Property | Value / Characteristic | Experimental Implication |

| Molecular Weight | 230.11 g/mol | Monoisotopic mass for MS: 230.019 |

| pKa (Phosphate) | At physiological pH (7.4), R5P exists as a dianion ( | |

| Solubility | > 30 mg/mL (Water) | Highly polar; requires HILIC or Ion-Pairing LC for retention.[1] |

| Stability | Heat-labile; Acid-sensitive | Hydrolysis of the C5-ester bond occurs rapidly at pH < 3 or T > 60°C. |

| Stereochemistry | D-Ribose (2R, 3R, 4R) | Enantiomeric purity is essential for enzymatic recognition.[1] |

Part 2: Metabolic Signaling & Enzymology[1][2][3][4][5]

R5P serves as the acceptor substrate for the pyrophosphoryl group from ATP, catalyzed by PRPP Synthetase (PRPS1) .[1] This reaction is the committed step for nucleotide biosynthesis.[1]

2.1 The Metabolic Node

The diagram below illustrates the flow of carbon from the Pentose Phosphate Pathway (PPP) into the nucleotide synthesis module, highlighting the regulatory role of R5P.[1]

Figure 1: The Ribose-5-Phosphate Pivot.[1] R5P connects oxidative metabolism (NADPH production) to biosynthesis.[1] Note the feedback inhibition from nucleotides on PRPP synthesis, which indirectly regulates R5P consumption.[1]

2.2 Therapeutic Target: Ribose-5-Phosphate Isomerase (RPI)

Recent oncology research identifies RPI as a potential target.[1][2][3][4] In hepatocellular carcinoma (HCC) and lung cancer, RPI is upregulated to meet the high demand for nucleotides.[1]

-

Mechanism: Inhibiting RPI traps carbon in the Ribulose-5-Phosphate form, starving the cell of the R5P precursor required for DNA repair and replication.[1]

-

Drug Design: Transition-state analogs mimicking the enediol intermediate of the isomerization reaction are currently under investigation.[1]

Part 3: Analytical Protocols (Quantification)

Quantifying R5P is challenging due to its high polarity (poor retention on C18) and isobaric interference from Ribulose-5-Phosphate and Ribose-1-Phosphate.[1] The following protocol utilizes Ion-Pairing LC-MS/MS , the gold standard for anionic metabolite profiling.

3.1 Protocol: Targeted LC-MS/MS Quantification of R5P[1]

Objective: Absolute quantification of R5P in cell lysates. Matrix: Mammalian Cells (e.g., HeLa, HEK293).

Reagents:

-

Internal Standard (IS):

-Ribose-5-Phosphate (highly recommended to correct for matrix effects).[1] -

Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH

5.0).[1] -

Mobile Phase B: Methanol (LC-MS grade).[1]

-

Quenching Solution: 80:20 Methanol:Water (pre-chilled to -80°C).

Step-by-Step Methodology:

-

Metabolic Quenching (Critical):

-

Extraction:

-

Chromatography (Ion-Pairing):

-

Mass Spectrometry (QQQ):

3.2 LC-MS Workflow Logic

Figure 2: Analytical Workflow. The cryogenic quench is the most critical step to prevent the enzymatic interconversion of R5P to Ribulose-5-P during sample prep.[1]

Part 4: References

-

PubChem. (2025).[1][6] Ribose 5-phosphate Compound Summary. National Library of Medicine.[1] [Link]

-

Wamelink, M. M., et al. (2005).[1] Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS. Journal of Chromatography B. [Link]

-

Hove-Jensen, B., et al. (2017).[1] Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. Microbiology and Molecular Biology Reviews. [Link]

-

Chou, H. Y., et al. (2019).[1] Ribose-5-phosphate isomerase A overexpression promotes liver cancer development.[1][2] Carcinogenesis. [Link][1]

-

Lu, W., et al. (2017).[1] Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Nature Protocols. [Link][1]

Sources

- 1. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 2. Ribose-5-phosphate isomerase A overexpression promotes liver cancer development in transgenic zebrafish via activation of ERK and β-catenin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Ribose 5-phosphate | C5H11O8P | CID 77982 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Metabolic Fate of Ribose-5-Phosphate: A Biosynthetic Nexus

The following technical guide details the metabolic fate of Ribose-5-Phosphate (R5P) in mammalian cells. It is structured to serve as a reference for experimental design, specifically focusing on flux analysis and therapeutic targeting.

Technical Guide & Experimental Framework

Executive Summary

Ribose-5-Phosphate (R5P) acts as the central biosynthetic pivot between carbon utilization (glycolysis) and anabolic growth (nucleotide synthesis).[1][2] In mammalian cells, R5P is not merely a passive intermediate; its pool size and directionality are tightly regulated by the PRPS1/2 complex and the reversible non-oxidative Pentose Phosphate Pathway (PPP).

For drug development professionals, R5P represents a bifurcation point:

-

The Proliferative Fate: Conversion to PRPP for nucleotide biosynthesis (Target: PRPS1/2).

-

The Metabolic Shunt: Recycling back to glycolysis to sustain NADPH production or energy generation (Target: TKT/TALDO).

Part 1: The Biosynthetic Nexus (Mechanistic Pathways)

Fate A: The Committed Step (Nucleotide Synthesis)

The primary anabolic fate of R5P is the conversion to Phosphoribosyl Pyrophosphate (PRPP) .[3] This reaction is catalyzed by Ribose-phosphate pyrophosphokinase (PRPS), specifically the PRPS1 and PRPS2 isoforms in mammals.

-

Reaction:

-

Causality & Regulation:

-

Allosteric Control: PRPS is the rate-limiting enzyme. It is allosterically activated by inorganic phosphate (

) and inhibited by ADP/GDP. This ensures that nucleotide synthesis only proceeds when cellular energy charge is high. -

Isoform Specificity (Oncology Context): While PRPS1 is constitutively expressed, PRPS2 is translationally upregulated by MYC in cancer cells. PRPS2 is less sensitive to feedback inhibition by ADP, allowing MYC-driven cancers to maintain high nucleotide flux even under metabolic stress [1].

-

Fate B: The Non-Oxidative Shunt (Glycolytic Recycling)

If nucleotide demand is low, R5P is not wasted. It is epimerized to Xylulose-5-Phosphate (Xu5P) and recycled back into glycolysis. This pathway is reversible , meaning it can also generate R5P from glycolytic intermediates (Fructose-6-P and GAP) without producing NADPH.

-

Enzymes: Transketolase (TKT) and Transaldolase (TALDO).

-

Mechanism:

-

Therapeutic Relevance: TKT expression correlates with chemotherapy resistance and metastasis. Inhibiting TKT (e.g., via oxythiamine) forces cells into oxidative stress by limiting the NADPH-producing oxidative branch flux [2].

Pathway Visualization

The following diagram illustrates the vectoral flow of R5P, highlighting the divergence between nucleotide synthesis and glycolytic recycling.

Figure 1: The R5P bifurcation. Red path indicates irreversible commitment to biosynthesis. Blue path indicates reversible recycling to glycolysis.

Part 2: Experimental Protocols (Self-Validating Systems)

To accurately determine the fate of R5P in your specific cell model, you cannot rely on static abundance measurements. You must use Stable Isotope Tracing (Flux Analysis) .

Protocol: Distinguishing Oxidative vs. Non-Oxidative R5P Generation

This protocol uses

1. Rationale (The Tracer Logic)

-

Oxidative Path: Glucose (

) loses Carbon-1 as-

Result:M+1 R5P .

-

-

Non-Oxidative Path: Glucose (

)-

Result:M+2 R5P .

-

2. Step-by-Step Workflow

-

Cell Culture: Seed cells (e.g.,

) in 6-well plates. Allow attachment overnight. -

Tracer Exchange: Wash cells 2x with PBS. Add glucose-free DMEM supplemented with 10 mM

and 10% dialyzed FBS. -

Steady State: Incubate for 24 hours (or 2 doublings) to reach isotopic steady state [3].

-

Metabolite Extraction (Quenching):

-

Rapidly wash with ice-cold saline.

-

Add 500 µL 80% Methanol/Water (pre-chilled to -80°C) . Critical: Cold temperature prevents ATP hydrolysis and PRPP degradation.

-

Scrape cells and transfer to dry ice immediately.

-

Vortex 1 min; Centrifuge at 14,000 x g for 10 min at 4°C.

-

-

LC-MS/MS Analysis:

-

Column: HILIC (e.g., Waters BEH Amide) or Ion-Pairing C18 (using Tributylamine).

-

Mode: Negative Electrospray Ionization (ESI-).

-

Target Ions: R5P (m/z 229), PRPP (m/z 389).

-

3. Data Interpretation Table

| Metabolite | Isotopologue | Origin Pathway | Biological Implication |

| Ribose-5-P | M+0 | Pre-existing / Unlabeled sources | Background / Slow turnover |

| Ribose-5-P | M+1 | Oxidative PPP | High NADPH demand (ROS defense/Lipogenesis) |

| Ribose-5-P | M+2 | Non-Oxidative PPP | Reversal of glycolysis; Nucleotide synthesis without NADPH |

| Lactate | M+2 | Glycolysis | Standard glycolytic flux |

Workflow Visualization

Figure 2: 13C-Flux Analysis Workflow for distinguishing R5P origins.

Part 3: Therapeutic Targeting & Inhibition

Modulating the fate of R5P is a valid strategy in oncology and metabolic disease.

Inhibiting the "Supply" (TKT)[4]

-

Mechanism: TKT requires Thiamine Pyrophosphate (TPP) as a cofactor. Oxythiamine is phosphorylated to Oxythiamine-PP, which acts as a non-competitive inhibitor of TKT.

-

Outcome: Blocks the non-oxidative recycling. In cancer cells, this prevents the scavenging of glycolytic carbons for nucleotide synthesis, inducing S-phase arrest [4].

Inhibiting the "Commitment" (PRPS)

-

Strategy: Direct small molecule inhibitors of PRPS are challenging due to toxicity. However, Antimetabolites (e.g., 6-Mercaptopurine, 6-Thioguanine) exploit this pathway.

-

Mechanism: These prodrugs require PRPP and the enzyme HGPRT (Hypoxanthine-guanine phosphoribosyltransferase) to be "ribosylated" into their active nucleotide forms.

-

Resistance: Downregulation of PRPS activity reduces the PRPP pool, rendering these drugs ineffective (a common mechanism of resistance in leukemia) [5].

Upstream Blockade (G6PD/6PGD)

-

Mechanism: Forms 6-amino-NADP+, a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD).[7]

-

Outcome: Accumulation of 6-PG, inhibition of Oxidative PPP, and reduction of the M+1 R5P pool.

References

-

Cunningham, J. T., et al. (2014). "Protein and nucleotide biosynthesis are coupled by a single rate-limiting enzyme, PRPS2." Cell, 157(5), 1088-1103.

-

Xu, I. M., et al. (2016). "Transketolase counteracts oxidative stress to drive cancer development." Proceedings of the National Academy of Sciences, 113(6), E725-E734.

-

Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology, 144(3), 167-174.

-

Rais, B., et al. (1999). "Oxythiamine and dehydroepiandrosterone induce a G1 phase cycle arrest in Ehrlich's tumor cells through inhibition of the pentose phosphate pathway." FEBS Letters, 456(1), 113-118.

-

Li, Z., et al. (2022). "PRPS2 mutations drive acute lymphoblastic leukemia relapse through influencing PRPS1/2 hexamer stability."[9] Blood Science, 4(4), 196-207.

Sources

- 1. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Allosteric inhibition of PRPS is moderated by filamentous polymerization | bioRxiv [biorxiv.org]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. 6-Aminonicotinamide inhibition of the pentose phosphate pathway in rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. PRPS2 mutations drive acute lymphoblastic leukemia relapse through influencing PRPS1/2 hexamer stability - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Nucleic Acids: A Technical Guide to the Discovery and Isolation of Ribose-5-Phosphate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Ribose-5-phosphate (R5P) is a molecule of profound biological significance, forming the very backbone of ribonucleic acid (RNA) and serving as a critical precursor for the synthesis of nucleotides and several vital cofactors. Its discovery and the subsequent development of methods for its isolation have been pivotal in advancing our understanding of genetics, metabolism, and cellular function. This technical guide provides an in-depth exploration of the historical journey, from the initial identification of ribose within nucleic acids to the sophisticated enzymatic and chromatographic techniques employed today for the isolation and purification of its phosphorylated form, R5P. We will delve into the causal logic behind experimental choices, from classical precipitation methods to the evolution of high-resolution analytical techniques, offering field-proven insights for professionals in research and drug development.

The Foundational Discovery: Phoebus Levene and the Identification of Ribose

The story of ribose-5-phosphate begins with the foundational work of the Russian-American biochemist Phoebus Levene in the early 20th century.[1][2] Levene's meticulous research on the chemical composition of nucleic acids led to a series of groundbreaking discoveries that laid the groundwork for our understanding of DNA and RNA.

In 1909, Levene and his colleague Walter Jacobs successfully identified a five-carbon sugar as a component of yeast nucleic acid, which they named D-ribose .[1] This was a landmark achievement, as it was the first time a pentose sugar had been identified as a constituent of these vital biological molecules. Levene's work was instrumental in distinguishing ribonucleic acid (RNA) from deoxyribonucleic acid (DNA), which he later showed to contain a different sugar, 2-deoxy-D-ribose, in 1929.[3][4]

His work culminated in the "tetranucleotide hypothesis," which, although later proven to be an oversimplification of DNA's structure, correctly identified the fundamental components of nucleic acids: a phosphate group, a pentose sugar (ribose or deoxyribose), and a nitrogenous base.[2][6] This fundamental understanding of the nucleotide structure was the essential prerequisite for the eventual discovery of ribose-5-phosphate as a key metabolic intermediate.

Early Isolation Techniques: From Biological Soup to Purified Precipitate

In the early days of biochemistry, before the advent of sophisticated separation technologies, the isolation of phosphorylated intermediates like ribose-5-phosphate from complex biological mixtures, such as yeast extracts, was a formidable challenge. The prevailing methods relied on the principles of differential solubility and precipitation.

The Role of Heavy Metal Salts in Phosphate Ester Precipitation

A common strategy in the early to mid-20th century for isolating phosphate esters was the use of barium (Ba²⁺) and lead (Pb²⁺) salts. These divalent cations form insoluble salts with phosphate groups, allowing for their precipitation out of solution. The general principle involves adjusting the pH and solvent conditions to selectively precipitate the desired phosphate ester while leaving other cellular components in solution.

The choice of the precipitating agent and the reaction conditions was critical. For instance, barium salts are effective at precipitating phosphate compounds in neutral to slightly alkaline conditions. The process would typically involve the following steps:

-

Lysis and Extraction: Tissues or cells (e.g., yeast) were lysed to release their intracellular contents.

-

Clarification: The crude extract was clarified by centrifugation or filtration to remove cellular debris.

-

Precipitation: A soluble barium salt, such as barium acetate or barium hydroxide, was added to the extract. This would cause the precipitation of various phosphate-containing molecules, including sugar phosphates.

-

Fractional Precipitation: By carefully controlling the pH and ethanol concentration, it was possible to achieve a degree of fractional precipitation, partially separating different phosphate esters based on their solubility.

-

Washing and Recovery: The precipitate was then washed to remove contaminants, and the desired phosphate ester was subsequently liberated from the barium salt, often by treatment with a strong acid like sulfuric acid, which precipitates barium as insoluble barium sulfate.

This classical approach, while effective for obtaining enriched fractions, often resulted in preparations contaminated with other phosphate esters and inorganic phosphate. The need for purer samples drove the development of more refined techniques.

The Chromatographic Revolution: A New Era of Purification

The mid-20th century witnessed the dawn of chromatography, a revolutionary set of techniques that transformed the field of biochemistry by enabling the separation of complex mixtures with unprecedented resolution.

From Paper to Columns: The Evolution of Chromatographic Methods

The earliest forms of chromatography, such as paper chromatography and thin-layer chromatography (TLC), provided a means to separate small molecules like sugars and amino acids based on their differential partitioning between a stationary phase and a mobile phase. While valuable for analytical purposes, these techniques were not well-suited for the preparative-scale isolation of compounds like ribose-5-phosphate.

The major breakthrough came with the development of column chromatography , particularly ion-exchange chromatography (IEC) . This technique proved to be exceptionally powerful for separating charged molecules like sugar phosphates.

Ion-Exchange Chromatography for Ribose-5-Phosphate Purification

Ion-exchange chromatography separates molecules based on their net charge. For the purification of the negatively charged ribose-5-phosphate, an anion-exchange resin is used. These resins consist of a solid support matrix functionalized with positively charged groups.

A landmark 1952 paper detailed a robust method for the preparation and purification of ribose-5-phosphate from adenosine triphosphate (ATP) using this technique. The workflow illustrates the synergy of classical and modern approaches:

Experimental Protocol: Preparation and Purification of Ribose-5-Phosphate from ATP (Circa 1952)

-

Acid Hydrolysis of ATP: The starting material, the barium salt of ATP, is dissolved in 1 N HCl and heated to hydrolyze the pyrophosphate linkages, releasing adenine and ribose-5-phosphate.

-

Neutralization and Barium Precipitation: The solution is neutralized, and barium acetate is added to precipitate any remaining unhydrolyzed nucleotides and inorganic phosphate. The ribose-5-phosphate remains in the supernatant.

-

Ethanol Precipitation: Cold ethanol is added to the supernatant to precipitate the barium salt of ribose-5-phosphate.

-

Conversion to the Free Acid: The barium salt of R5P is treated with a cation-exchange resin (in the H⁺ form) to remove the barium ions and generate the free acid form of R5P.

-

Anion-Exchange Chromatography: The R5P solution is loaded onto an anion-exchange column (e.g., Dowex 1).

-

Elution: The column is washed, and the bound R5P is then eluted using a gradient of a competing anion, such as formate or chloride. The fractions are collected and analyzed for the presence of R5P.

-

Recovery: The R5P-containing fractions are pooled, and the eluting salt is removed. The purified R5P can then be precipitated again as a barium salt or converted to a more stable salt form.

This combination of chemical hydrolysis and ion-exchange chromatography represented a significant leap forward, enabling the preparation of highly purified ribose-5-phosphate for enzymatic and metabolic studies.

The Advent of Enzymatic Synthesis: A Paradigm Shift

While isolation from natural sources and chemical hydrolysis were foundational, the development of enzymatic methods for the synthesis of ribose-5-phosphate marked a significant advancement. Enzymatic synthesis offers several advantages over chemical methods, including higher specificity, milder reaction conditions, and the potential for stereospecific production.

The biosynthesis of ribose-5-phosphate in most organisms occurs through the Pentose Phosphate Pathway (PPP) .[7][8][9] This metabolic pathway consists of two branches: an oxidative branch and a non-oxidative branch.

-

Oxidative Branch: This irreversible pathway converts glucose-6-phosphate to ribulose-5-phosphate, generating NADPH in the process. Ribulose-5-phosphate is then isomerized to ribose-5-phosphate.

-

Non-oxidative Branch: This reversible pathway involves a series of reactions catalyzed by transketolase and transaldolase, which interconvert various sugar phosphates.[7][10] This branch allows for the synthesis of ribose-5-phosphate from intermediates of glycolysis, such as fructose-6-phosphate and glyceraldehyde-3-phosphate.

The enzymes of the non-oxidative branch, particularly transketolase , have been harnessed for the in vitro enzymatic synthesis of ribose-5-phosphate. Transketolase catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. By providing the appropriate substrates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, and the necessary enzymes (transketolase, transaldolase, and isomerases), it is possible to produce ribose-5-phosphate in a controlled enzymatic reaction.

The purification of R5P from such enzymatic reaction mixtures typically involves modern chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), which offers superior resolution and speed compared to the older column chromatography methods.

Modern Analytical Techniques for Characterization and Quantification

The accurate characterization and quantification of ribose-5-phosphate are crucial for research and development. Modern analytical techniques have largely replaced the older, less specific colorimetric assays.

Spectrophotometric and Enzymatic Assays

Spectrophotometric methods are widely used for the quantification of R5P.[11] These assays are often coupled to enzymatic reactions that produce a chromophore or a change in absorbance at a specific wavelength. A common approach involves a three-stage enzymatic conversion:

-

Isomerization: Ribose-5-phosphate is converted to ribose-1-phosphate by phosphopentomutase.

-

Phosphorolysis: Ribose-1-phosphate reacts with adenine in the presence of adenosine phosphorylase to produce adenosine and inorganic phosphate.

-

Deamination: Adenosine is then deaminated to inosine by adenosine deaminase, resulting in a change in absorbance at 265 nm.

Radioenzymatic assays, which use radiolabeled substrates, offer even higher sensitivity for detecting low levels of R5P in biological samples.[11]

Advanced Chromatographic and Mass Spectrometric Methods

Modern analytical laboratories rely on high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for the definitive identification and quantification of ribose-5-phosphate. These techniques offer exceptional sensitivity and specificity, allowing for the separation of R5P from other closely related sugar phosphates.

-

HPLC: Can be coupled with various detectors, including UV-Vis, refractive index, and mass spectrometry, to provide both quantitative and structural information.

-

GC-MS: Requires derivatization of the non-volatile sugar phosphate to make it amenable to gas chromatography. This method provides detailed structural information and is highly sensitive.

Conclusion and Future Perspectives

The journey of ribose-5-phosphate, from its initial discovery as a component of nucleic acids to its routine synthesis and analysis in modern laboratories, mirrors the broader evolution of biochemistry. The progression from crude precipitation techniques to high-resolution chromatography and from chemical degradation to specific enzymatic synthesis underscores the relentless pursuit of purity and precision in scientific research.

For researchers and drug development professionals, a thorough understanding of the history and methodology surrounding ribose-5-phosphate is not merely an academic exercise. It provides a deeper appreciation for the foundational discoveries that underpin our current knowledge and equips us with a robust toolkit of techniques for the isolation, synthesis, and analysis of this and other critical biomolecules. As we continue to explore the intricate web of cellular metabolism, the ability to precisely manipulate and measure key intermediates like ribose-5-phosphate will remain indispensable in the quest for new therapeutic interventions and a more profound understanding of life itself.

References

-

Tozzi, M. G., Sgarrella, F., Del Corso, A., & Ipata, P. L. (1984). Spectrophotometric and radioenzymatic determination of ribose-5-phosphate. Journal of Biochemical and Biophysical Methods, 10(3-4), 163–171. [Link]

-

Stincone, A., Prigione, A., Cramer, T., Wamelink, M. M., Campbell, K., Cheung, E., Olin-Sandoval, V., Grüning, N. M., Krüger, A., & Tauqeer, M. (2015). The return of the pentose phosphate pathway: new cells for old pathways. Metabolites, 5(1), 1–12. [Link]

-

Ashwell, G., & Hickman, J. (1957). Enzymatic formation of xylulose 5-phosphate from ribose 5-phosphate in spleen. Journal of Biological Chemistry, 226(1), 65-75. [Link]

-

Horecker, B. L., Smyrniotis, P. Z., & Seegmiller, J. E. (1951). The enzymatic production of ribose 5-phosphate from 6-phosphogluconate. Archives of Biochemistry and Biophysics, 29(1), 232-233. [Link]

-

Groth, D. P., Mueller, G. C., & LePage, G. A. (1952). ION EXCHANGE PURIFICATION OF RIBOSE-5-PHOSPHATE. Journal of Biological Chemistry, 199(1), 389-391. [Link]

-

Zhang, R., Andersson, C., Savchenko, A., Skarina, T., Evdokimova, E., Beasley, S., Arrowsmith, C. H., Edwards, A. M., Joachimiak, A., & Mowbray, S. L. (2003). Structure of Escherichia coli ribose-5-phosphate isomerase: a ubiquitous enzyme of the pentose phosphate pathway and the Calvin cycle. Structure, 11(1), 31-42. [Link]

-

Levene, P. A. (1929). The structure of nucleic acids and the nucleic acid-protein linkage. Journal of Biological Chemistry, 85(2), 795-801. [Link]

-

DNA Learning Center. (n.d.). Phoebus Levene (c. 1930). Retrieved from [Link]

-

Frixione, E., & Ruiz-Zamarripa, L. (2019). The “scientific catastrophe” in nucleic acids research that boosted molecular biology. Journal of Biological Chemistry, 294(7), 2249–2255. [Link]

-

ANEC. (n.d.). Hereditary Material Discovery (4): scientific catastrophe in nucleic acids research. Retrieved from [Link]

-

Wikipedia. (2024, January 29). Phoebus Levene. In Wikipedia. [Link]

- Vertex AI Search. (2024, January 7). The story of Phoebus Levene, one of the mostly invisible grandfathers of nucleic acids.

-

medtigo Journal. (2024, October 11). Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease. [Link]

-

YouTube. (2017, March 21). Phosphopentose Epimerase/Ribose-5-Phosphate Isomerase. [Link]

-

YouTube. (2018, May 13). Phoebus Levene | The first man who identified the components of DNA | Tetra nucleotide Hypothesis. [Link]

-

YouTube. (2025, February 2). What are Nucleic Acids - DNA & RNA | Fredrich Miescher & Phoebus Levene. [Link]

-

Wikipedia. (2024, January 22). Ribose 5-phosphate. In Wikipedia. [Link]

-

Levene, P. A., & Jacobs, W. A. (1909). Ueber die Pentose in den Nucleinsäuren. Berichte der deutschen chemischen Gesellschaft, 42(2), 2474-2478. [Link]

-

ResearchGate. (n.d.). Ribokinase enzymatic assay progress curve. Amount of ribose-5-phosphate...[Link]

-

ACS Publications. (2014). Ribose 5-Phosphate Isomerase Investigations for the Undergraduate Biochemistry Laboratory. Journal of Chemical Education, 91(11), 1999-2003. [Link]

-

Taylor & Francis. (n.d.). Ribose 5 phosphate – Knowledge and References. [Link]

-

O'Brien, P. J., Herschlag, D., & O'Brien, P. (2002). Biosynthesis of ribose-5-phosphate and erythrose-4-phosphate in archaea: a phylogenetic analysis of archaeal genomes. Journal of bacteriology, 184(19), 5410-5416. [Link]

-

Skoog, L. (1970). A procedure for the isolation and determination of deoxyribose derivatives. European journal of biochemistry, 17(2), 202-208. [Link]

-

University of Arizona. (n.d.). Tetranucleotide Hypothesis. Retrieved from [Link]

-

Albaum, H. G., & Umbreit, W. W. (1947). Differentiation between ribose-3-phosphate and ribose-5-phosphate by means of the orcinol-pentose reaction. Journal of Biological Chemistry, 167(2), 369-376. [Link]

-

Akinterinwa, O., & Khazal, F. A. (2022). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences, 23(22), 14349. [Link]

-

DNA Worldwide. (n.d.). Nuclei Acid Extraction. Retrieved from [Link]

Sources

- 1. Phoebus Levene - Wikipedia [en.wikipedia.org]

- 2. The story of Phoebus Levene, one of the mostly invisible grandfathers of nucleic acids [omic.ly]

- 3. anec.org [anec.org]

- 4. Phoebus Levene (c. 1930) :: CSHL DNA Learning Center [dnalc.cshl.edu]

- 5. The “scientific catastrophe” in nucleic acids research that boosted molecular biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mun.ca [mun.ca]

- 7. Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. Spectrophotometric and radioenzymatic determination of ribose-5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Ribose-5-Phosphate to PRPP: Mechanistic Enzymology, Regulation, and Therapeutic Targeting

Executive Summary

The conversion of Ribose-5-Phosphate (R5P) to Phosphoribosyl Pyrophosphate (PRPP) is the definitive rate-limiting step in the synthesis of purines, pyrimidines, and pyridine nucleotides (NAD/NADP).[1][2] Catalyzed by Ribose-Phosphate Pyrophosphokinase (PRPS) (EC 2.7.6.1), this reaction represents a critical metabolic checkpoint.

For drug developers, PRPS presents a paradox: it is essential for cell survival yet exhibits isoform-specific vulnerabilities in oncology (specifically PRPS2 in MYC-driven cancers). This guide dissects the molecular mechanics of PRPP synthesis, details the allosteric "on/off" switches governing its activity, and provides a validated, self-checking protocol for kinetic analysis.

Mechanistic Biochemistry

The Reaction Coordinate

PRPP synthesis is not a simple phosphorylation; it is a pyrophosphoryl transfer . The enzyme transfers the intact

-

Substrates:

-D-Ribose-5-phosphate + Mg-ATP -

Products:

-D-5-Phosphoribosyl-1-pyrophosphate (PRPP) + AMP[3][4] -

Mechanism:

nucleophilic attack.[5][6] The C-1 hydroxyl of R5P attacks the -

Stereochemistry: The reaction proceeds with inversion of configuration at the C-1 carbon (from

to

Structural Dynamics & Isoforms

In mammals, two major isoforms exist: PRPS1 and PRPS2 .

-

PRPS1: Constitutively expressed; maintains basal nucleotide pools. Mutations lead to "PRPS Superactivity" (Gout, deafness).

-

PRPS2: Inducible; supports hyper-anabolic states (e.g., tumor growth).

-

Oligomerization: The active enzyme functions as a hexamer. Recent cryo-EM studies reveal that PRPS can polymerize into filaments (cytoophidia), a structural state that modulates its sensitivity to allosteric inhibition [1].[4]

Metabolic Context Diagram

The following diagram illustrates the position of PRPP synthesis at the intersection of the Pentose Phosphate Pathway (PPP) and nucleotide biosynthesis.

Figure 1: Metabolic flux centering on PRPS.[7] Note the dual regulation by energy charge (ADP) and inorganic phosphate.[1]

Regulatory Dynamics

The regulation of PRPS is a classic example of energy charge sensing .

Allosteric Control

The enzyme possesses distinct catalytic and allosteric sites.

-

Activator (

): Inorganic phosphate is an absolute requirement for activity in Class I (mammalian) PRPS. It stabilizes the active site flexible loop.[2] -

Inhibitors (ADP/GDP): These compete with ATP at the catalytic site and bind to a separate allosteric site.[7] This ensures that nucleotide synthesis (a high-energy cost process) only occurs when the cell has ample ATP [2].

PRPS1 vs. PRPS2: The Cancer Connection

While PRPS1 is feedback-inhibited by ADP/GDP, PRPS2 is remarkably resistant to this inhibition. In Myc-driven cancers (e.g., Lymphoma), c-Myc directly upregulates PRPS2 translation. This allows cancer cells to continue synthesizing nucleotides even under metabolic stress (high ADP), a phenomenon termed "synthetic super-viability" [3].

Experimental Methodologies

Validated Protocol: Coupled Orotate Spectrophotometric Assay

Why this method? Unlike radiochemical assays (

Principle

-

PRPS Reaction:

[4][7][8] -

Coupling Reaction:

[4] -

Signal: Orotate absorbs at 295 nm (

). OMP does not. Decrease in

Reagents & Preparation

| Component | Stock Conc. | Final Conc. | Role |

| Tris-HCl (pH 7.[9]6) | 1 M | 50 mM | Buffer |

| 100 mM | 10 mM | Cofactor (Essential) | |

| ATP | 100 mM | 1.0 mM | Substrate |

| Ribose-5-Phosphate | 50 mM | 0.5 - 2.0 mM | Substrate |

| Orotic Acid (Orotate) | 10 mM | 0.2 mM | Coupling Substrate |

| OPRT (Enzyme) | 5 U/mL | 0.5 U/mL | Coupling Enzyme |

| DTT | 100 mM | 1 mM | Reducing Agent |

Step-by-Step Workflow

-

Blanking: Prepare a "No Enzyme" blank containing all components except PRPS. This accounts for any non-enzymatic degradation of Orotate (negligible) or background drift.

-

Coupling System Verification: Before adding PRPS, add a known small amount of PRPP (if available) to the cuvette to ensure OPRT is active and absorbance drops rapidly. This is a self-validating step .

-

Reaction Initiation:

-

Data Acquisition: Monitor

for 5–10 minutes. -

Calculation:

[10]

Assay Logic Diagram

Figure 2: Coupled enzyme assay logic. The detection relies on the rapid consumption of Orotate by OPRT, driven by the PRPP produced in the first step.

Drug Development Implications[11]

Targeting the "Addiction"

Cancer cells, particularly those driven by MYC, have an insatiable demand for nucleotides to support ribosome biogenesis (rRNA synthesis).

-

Strategy: PRPS2 inhibition. Because PRPS1 is essential for normal tissue maintenance, non-selective PRPS inhibitors are too toxic.

-

Target: The unique N-terminal domain or specific allosteric pockets of PRPS2 that confer its resistance to ADP inhibition [3].

High-Throughput Screening (HTS)

For screening libraries, the spectrophotometric assay above is too slow.

-

Recommended HTS Method: AMP-Glo (Promega) or similar bioluminescent assays.

-

Mechanism: PRPS produces equimolar AMP. The assay converts AMP

ADP -

Advantage: High sensitivity (

), amenable to 384-well plates.

References

-

Filamentation modulates allosteric regulation of PRPS. eLife. (2022). Structural basis of PRPS polymerization and its regulatory role.

-

Crystal structure of human phosphoribosylpyrophosphate synthetase 1 reveals a novel allosteric site. Biochem J. (2008). Defines the ADP/Pi binding sites essential for drug design.

-

PRPS activity tunes redox homeostasis in Myc-driven lymphoma. Redox Biology. (2025).[11] Highlights PRPS2 as a selective target in MYC-driven cancers.

-

A method for assaying orotate phosphoribosyltransferase and measuring phosphoribosylpyrophosphate. Anal Biochem. (1979). The foundational paper for the coupled orotate assay.

-

Ribose-phosphate diphosphokinase (PRPS1) - Gene Result. NCBI. (Updated 2026). Comprehensive genetic and functional overview.

Sources

- 1. Allosteric inhibition of PRPS is moderated by filamentous polymerization | bioRxiv [biorxiv.org]

- 2. Crystal structure of human phosphoribosylpyrophosphate synthetase 1 reveals a novel allosteric site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Filamentation modulates allosteric regulation of PRPS | eLife [elifesciences.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Ribose-phosphate diphosphokinase - Wikipedia [en.wikipedia.org]

- 7. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]

- 11. azolifesciences.com [azolifesciences.com]

The Nexus of Biosynthesis and Redox Homeostasis: An In-depth Guide to the In Vivo Regulation of Ribose-5-Phosphate Production

Foreword: The Centrality of Ribose-5-Phosphate

Ribose-5-phosphate (R5P) is a cornerstone of cellular metabolism, serving as the indispensable precursor for the synthesis of nucleotides (ATP, GTP), nucleic acids (DNA, RNA), and certain coenzymes.[1][2][3] The cellular demand for R5P fluctuates dramatically depending on the physiological state, from rapid proliferation requiring massive nucleic acid production to quiescent states with lower biosynthetic needs. Consequently, the in vivo production of R5P is exquisitely regulated to match supply with demand, ensuring cellular viability and function. This technical guide provides a comprehensive overview of the multi-layered regulatory network governing R5P synthesis, focusing on the key enzymatic control points and the dynamic interplay between metabolic pathways. We will explore the core production engine—the Pentose Phosphate Pathway (PPP)—and dissect the allosteric, transcriptional, and post-translational mechanisms that dictate its flux, offering field-proven insights for researchers in metabolic engineering and drug development.

The Pentose Phosphate Pathway: The Dual-Function Engine for R5P and NADPH Production

The primary route for de novo R5P synthesis is the Pentose Phosphate Pathway (PPP), a cytosolic pathway that runs parallel to glycolysis.[4] The PPP is unique in its dual-output nature, generating both pentose sugars (like R5P) and the essential reducing equivalent, NADPH.[4][5] It operates in two distinct but interconnected phases: the oxidative and non-oxidative branches.

The Oxidative Phase: An Irreversible Commitment to NADPH and Pentose Precursors

The oxidative phase is the primary NADPH-generating segment of the pathway. It begins with glucose-6-phosphate (G6P), a key node metabolite derived from glucose uptake or glycogenolysis.[6] This phase consists of two irreversible oxidative steps catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD), respectively.

The reaction catalyzed by G6PD is the committed and rate-limiting step of the entire PPP.[7][8][9] This enzyme oxidizes G6P to 6-phosphoglucono-δ-lactone, concomitantly reducing NADP+ to NADPH.[7] The paramount importance of this step makes G6PD the central hub for regulating flux into the PPP.

The Non-Oxidative Phase: A Reversible Network for Metabolic Flexibility

The non-oxidative phase is a series of reversible sugar interconversions catalyzed by the enzymes transketolase and transaldolase.[10][11][12] This branch provides profound metabolic flexibility. It can:

-

Produce R5P from glycolytic intermediates: When the cellular demand for R5P for nucleotide synthesis is high but the need for NADPH is low, fructose-6-phosphate and glyceraldehyde-3-phosphate can be shunted from glycolysis and converted into R5P.[5][13][14]

-

Recycle excess pentoses: Conversely, if the cell requires more NADPH than R5P, the pentose phosphates generated in the oxidative phase can be converted back into glycolytic intermediates, which can then be re-oxidized to produce more G6P and drive further NADPH production.[11][14]

The enzymes transketolase and transaldolase are crucial for this metabolic plasticity, transferring two-carbon and three-carbon units, respectively, between various sugar phosphates.[15][16]

Multi-Layered Regulation of R5P Production

The flux through the PPP, and thus the rate of R5P synthesis, is controlled by a sophisticated network of regulatory mechanisms that ensure the pathway's output matches the cell's instantaneous needs.

Allosteric Regulation: The Primacy of the NADP+/NADPH Ratio

The most critical and immediate level of regulation occurs through allosteric control of G6PD. The activity of G6PD is potently inhibited by its product, NADPH.[4][11] In the cytosol of most tissues, the NADPH/NADP+ ratio is typically very high (around 100/1), which keeps G6PD activity suppressed under basal conditions.[7]

This feedback inhibition mechanism acts as a sensitive cellular redox sensor. When NADPH is consumed by biosynthetic reactions (e.g., fatty acid or steroid synthesis) or by antioxidant systems (e.g., glutathione reductase to combat oxidative stress), the concentration of NADP+ rises.[6][7] This increase in the NADP+/NADPH ratio alleviates the inhibition of G6PD, thereby stimulating flux through the oxidative PPP to replenish the NADPH pool and, as a consequence, increase R5P production.[17][18]

Diagram: Core Regulation of the Pentose Phosphate Pathway

The following diagram illustrates the central role of G6PD and its regulation by the NADP+/NADPH ratio, linking cellular redox state to the production of R5P and NADPH.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 5. med.libretexts.org [med.libretexts.org]

- 6. Glucose-6-Phosphate Dehydrogenase, NADPH, and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucose-6-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Recent findings in the regulation of G6PD and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucose-6-phosphate dehydrogenase, NADPH, and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. vaia.com [vaia.com]

- 11. mcb.berkeley.edu [mcb.berkeley.edu]

- 12. Transketolase - Wikipedia [en.wikipedia.org]

- 13. pentose phosphate pathway (non-oxidative branch) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. aklectures.com [aklectures.com]

- 15. quora.com [quora.com]

- 16. echemi.com [echemi.com]

- 17. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glucose-6-phosphate dehydrogenase activity and NADPH/NADP+ ratio in liver and pancreas are dependent on the severity of hyperglycemia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

biological significance of D-ribose 5-phosphate sodium salt

An In-Depth Technical Guide to the Biological Significance of D-Ribose 5-Phosphate Sodium Salt

Abstract

D-ribose 5-phosphate (R5P) is a fundamentally important biomolecule that stands at the crossroads of cellular metabolism. As a central intermediate and product of the pentose phosphate pathway (PPP), it serves as the indispensable precursor for the synthesis of nucleotides and nucleic acids, forming the very backbone of genetic material and cellular energy currency.[1][2][3] The production of R5P is intricately linked with the generation of NADPH, the cell's primary reductant, thereby coupling anabolic biosynthesis with the maintenance of redox homeostasis.[2][4] This guide provides a comprehensive exploration of the multifaceted roles of R5P, from its synthesis within the PPP to its critical function in nucleotide and amino acid biosynthesis, energy metabolism, and its implications in human health and disease. The practical advantages of its stable sodium salt form for research and development are also discussed, alongside detailed experimental protocols for its quantification.

The Pentose Phosphate Pathway: The Primary Source of D-Ribose 5-Phosphate

The biosynthesis of R5P in most organisms is predominantly accomplished through the pentose phosphate pathway (PPP), a metabolic route that runs parallel to glycolysis.[5][6] The PPP is not primarily a catabolic pathway for ATP production; rather, its principal roles are anabolic, providing key biosynthetic precursors and reducing power.[4][6] The pathway is composed of two distinct phases: the oxidative and non-oxidative branches.

Oxidative Phase: Coupled Synthesis of R5P and NADPH

The oxidative phase is an irreversible process that converts glucose-6-phosphate (G6P) into ribulose-5-phosphate (Ru5P), with the concomitant reduction of two molecules of NADP+ to NADPH.[5][6][7] This phase is critical for cells experiencing high levels of oxidative stress or those undergoing rapid proliferation and biosynthesis, such as in the liver, adipose tissue, and red blood cells.[8] The Ru5P produced is then isomerized by the enzyme ribose-5-phosphate isomerase (RPI) to yield D-ribose 5-phosphate.[3][5] This enzymatic step is the direct link between glucose oxidation and the production of the pentose sugar required for nucleotide synthesis.[9]

Non-Oxidative Phase: Metabolic Flexibility

The non-oxidative phase consists of a series of reversible sugar-phosphate interconversions catalyzed by the enzymes transketolase and transaldolase.[5][10] This branch provides metabolic flexibility, allowing the cell to convert R5P back into glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) when the demand for NADPH exceeds the need for nucleotides.[5] Conversely, it can also synthesize R5P from these glycolytic intermediates when nucleotide demand is high, bypassing the NADPH-generating oxidative phase.[11] This reversibility ensures that the cell can dynamically adjust the output of the PPP to meet its precise metabolic needs.[1]

Figure 1: The Pentose Phosphate Pathway. This diagram illustrates the oxidative phase, generating NADPH and Ribulose-5-Phosphate (Ru5P), and the non-oxidative phase, which interconverts pentose sugars with glycolytic intermediates. D-ribose 5-phosphate (R5P) is a key product and intermediate.

R5P: The Cornerstone of Biosynthesis

The primary anabolic fate of R5P is to serve as the foundational scaffold for the synthesis of nucleotides, the building blocks of DNA and RNA, and several essential coenzymes.[2][5][12]

Nucleotide Synthesis: The PRPP Gateway

For R5P to be utilized in nucleotide synthesis, it must first be activated. The enzyme ribose-phosphate diphosphokinase (also known as PRPP synthetase) catalyzes the ATP-dependent conversion of R5P to 5-phosphoribosyl-1-pyrophosphate (PRPP).[5][12] This reaction is a critical, rate-limiting step.[13] PRPP is the activated form of ribose that can accept a nitrogenous base (purine or pyrimidine) to begin the formation of a nucleotide.[3] It is essential for both de novo synthesis pathways, where nucleotides are built from simpler precursors, and salvage pathways, which recycle pre-existing bases.[5][14]

-

De Novo Synthesis: All intermediates in the synthesis of purines (adenine, guanine) are constructed upon the ribose scaffold provided by PRPP.[5] In pyrimidine (cytosine, thymine, uracil) synthesis, the pyrimidine ring is synthesized first and then attached to PRPP.[5]

-

Salvage Pathways: These pathways conserve energy by attaching free purine bases directly to PRPP, bypassing the lengthy de novo route.[5]

Figure 3: Experimental workflow for the enzymatic quantification of R5P. The process involves sample preparation, a coupled enzymatic reaction, and spectrophotometric detection.

Conclusion

D-ribose 5-phosphate is far more than a simple metabolic intermediate; it is a central hub that integrates carbon metabolism with the fundamental biosynthetic and homeostatic processes of the cell. Its production via the pentose phosphate pathway is inextricably linked to the generation of NADPH for redox defense and anabolic reactions. [4]As the essential precursor to PRPP, R5P gates the entire flux of metabolites into the synthesis of nucleotides, the building blocks of life and energy. [3][5]Understanding the intricate regulation and diverse roles of R5P is critical for researchers in fields ranging from cancer biology to metabolic diseases, and the stable, soluble sodium salt form provides a reliable tool to advance these investigations.

References

- MediSearch. (n.d.). How does D-ribose influence ATP production?

- ResearchGate. (n.d.). Overview of the biochemical processes to synthesize ATP from D-ribose...

- Oreate AI Blog. (2025). The Role of D-Ribose in ATP Production: A Sweet Connection.

- MDPI. (n.d.). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability.

- Wikipedia. (n.d.). Ribose 5-phosphate.

- Keyingchem Blog. (2026). How does D - Ribose interact with enzymes in the body?

- Wikipedia. (n.d.). Pentose phosphate pathway.

- Spandidos Publications. (n.d.). D-ribose: Potential clinical applications in congestive heart failure and diabetes, and its complications (Review).

- PMC. (n.d.). The pentose phosphate pathway in health and disease.

- Fiveable. (n.d.). Ribose-5-phosphate Definition.

- PMC - NIH. (2018). Understanding D-Ribose and Mitochondrial Function.

- Lifestyle → Sustainability Directory. (2025). Ribose-5-Phosphate → Term.

- MedchemExpress.com. (n.d.). D-Ribose 5-phosphate | Endogenous Metabolite.

- CSIR NET LIFE SCIENCE COACHING. (n.d.). Ribose-5-Phosphate: The Essential Precursor for Nucleotide Synthesis Produced by the Pentose Phosphate Pathway.

- PubMed. (2025). D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint.

- PubMed. (n.d.). Pentose phosphates in nucleoside interconversion and catabolism.

- MDPI. (2025). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability.

- Fisher Scientific. (n.d.). Thermo Scientific Chemicals D-Ribose-5-phosphate disodium salt hydrate, 85% 250 mg.

- PMC - NIH. (2025). Ribose-5-phosphate metabolism protects E. coli from antibiotic lethality.

- Thermo Fisher Scientific. (n.d.). D-Ribose-5-phosphate disodium salt hydrate, 85% 1 g.

- ETH Zurich Research Collection. (n.d.). Ribose-5-phosphate: the key metabolite bridging the metabolisms of nucleotides and amino acids during stringent response in Escherichia.

- Portland Press. (2019). The furanosidic scaffold of d-ribose: a milestone for cell life.

- ResearchGate. (2021). D‑ribose: Potential clinical applications in congestive heart failure and diabetes, and its complications (Review).

- Patsnap Eureka. (2025). The Role of Pentose Phosphate Pathway in Cellular Metabolism.

- medtigo Journal. (2024). Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease.

- Dr.Oracle. (2025). How do cells meet their need for ribose-5-phosphate when Nicotinamide adenine dinucleotide phosphate (NADPH) is low?

- PubMed. (2020). Ribose-5-phosphate isomerases: characteristics, structural features, and applications.

- PubMed. (n.d.). Spectrophotometric and radioenzymatic determination of ribose-5-phosphate.

- Cayman Chemical. (n.d.). D-Ribulose-5-phosphate (sodium salt) (Ru5P).

- PMC - NIH. (2024). D-ribose metabolic disorder and diabetes mellitus.

- Benchchem. (2025). Assessing the Kinetic Isotope Effect of D-Ribose-d5: A Comparative Guide.

- Carl ROTH. (n.d.). D-Ribose-5-phosphate disodium salt, 1 g.

- PMC. (2023). Characterization of a novel ribose-5-phosphate isomerase B from Curtobacterium flaccumfaciens ZXL1 for D-allose production.

- MedChemExpress. (n.d.). D-Ribose 5-phosphate disodium dihydrate | Endogenous Metabolite.

- ChemicalBook. (n.d.). D-RIBOSE-5-PHOSPHATE DISODIUM SALT CAS#: 18265-46-8.

Sources

- 1. fiveable.me [fiveable.me]

- 2. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 6. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 7. Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Pentose Phosphate Pathway in Cellular Metabolism [eureka.patsnap.com]

- 9. portlandpress.com [portlandpress.com]

- 10. mdpi.com [mdpi.com]

- 11. droracle.ai [droracle.ai]

- 12. How does D - Ribose interact with enzymes in the body? - Blog - Keyingchem [keyingchemical.com]

- 13. researchgate.net [researchgate.net]

- 14. Pentose phosphates in nucleoside interconversion and catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

protocol for using ribose-5-phosphate in enzymatic assays

Application Note: High-Fidelity Enzymatic Screening using Ribose-5-Phosphate (R5P)

Abstract

Ribose-5-Phosphate (R5P) is a critical metabolic junction point, serving as the product of the Pentose Phosphate Pathway (PPP) and the obligate precursor for nucleotide biosynthesis via Phosphoribosyl Pyrophosphate (PRPP) Synthetase (PRPS).[1][2][3][4][5][6][7][8] Despite its biological centrality, R5P is chemically labile and prone to isomerization, creating reproducibility challenges in enzymatic assays. This guide provides a validated, self-correcting protocol for using R5P in kinetic assays, specifically focusing on the NADH-coupled detection of PRPS activity—a high-value target in oncology and metabolic disease research.

Chemical Biology & Substrate Handling

The Causality of Instability: R5P is typically supplied as a disodium or barium salt. In solution, it exists in equilibrium between its open-chain aldehyde form and cyclic furanose forms. The open-chain form is susceptible to spontaneous oxidation and hydrolysis. Furthermore, trace metal contamination can catalyze the non-enzymatic degradation of the downstream product, PRPP, confounding kinetic data.

Handling Protocol:

-

Storage: Store lyophilized powder desicated at -20°C.

-

Solvation:

-

Prepare R5P solutions fresh daily in cold, degassed deionized water.

-

Do not heat to dissolve; use mild vortexing.

-

Quality Control: If the solution appears yellow, auto-oxidation has occurred. Discard immediately.

-

-